

Application Notes and Protocols for Immunofluorescence Staining Following AUZ 454 Treatment

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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

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Introduction

AUZ 454, also known as K03861, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).^{[1][2][3]} CDK2 is a key regulator of cell cycle progression, particularly during the G1/S transition and S phase.^{[4][5]} Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a target of interest in cancer research.^{[4][6]} These application notes provide a detailed protocol for treating cells with **AUZ 454** and subsequently performing immunofluorescence (IF) staining to analyze its effects on cell cycle-related proteins.

Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. By combining **AUZ 454** treatment with IF, researchers can gain valuable insights into the cellular consequences of CDK2 inhibition.

Mechanism of Action

AUZ 454 functions by competing with the binding of activating cyclins to CDK2.^[1] This prevents the formation of the active CDK2/cyclin complex, thereby inhibiting the phosphorylation of downstream substrates essential for cell cycle progression.

Quantitative Data

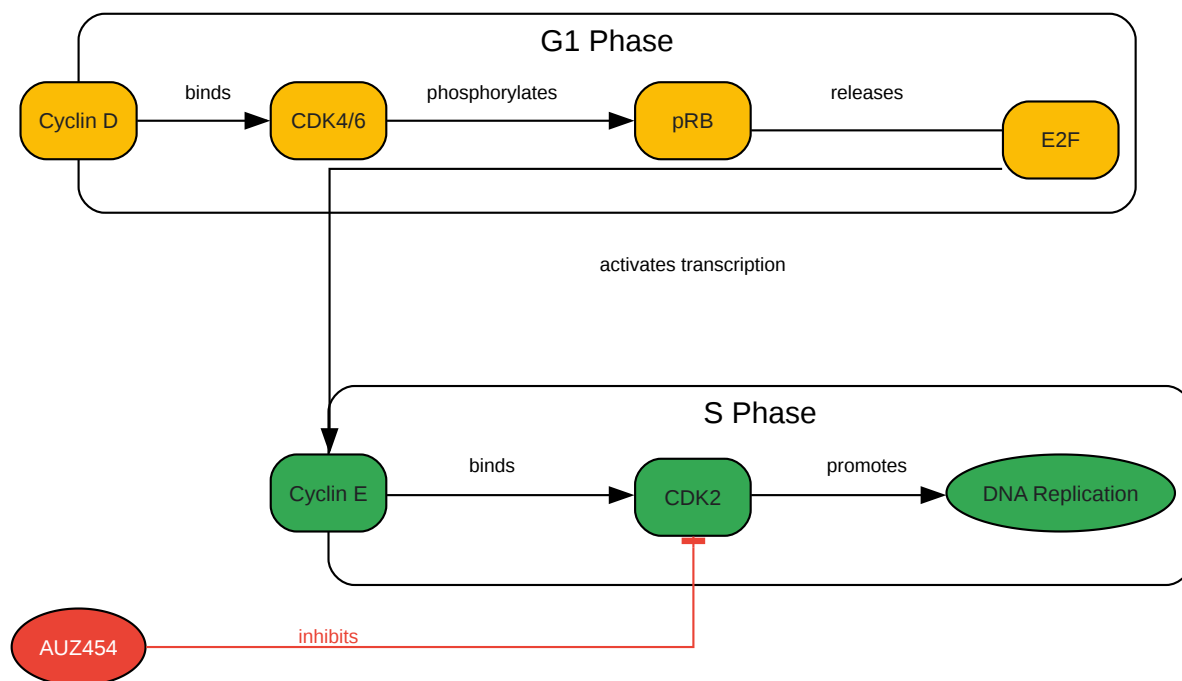
The following table summarizes the binding affinities of **AUZ 454** for various forms of CDK2.

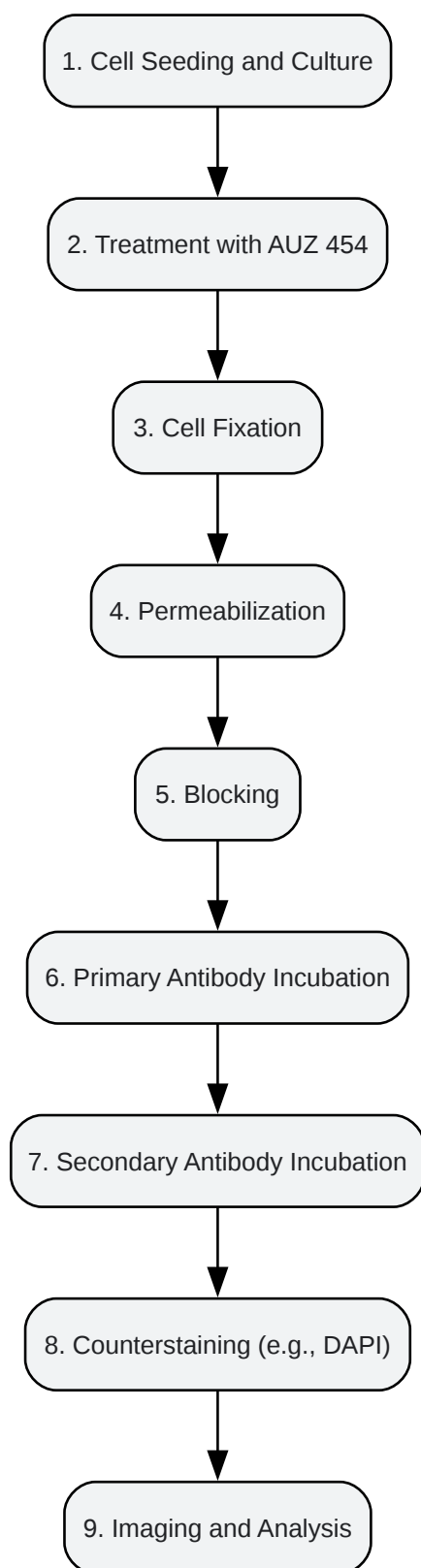
| Target | Kd (nM) |
|--------------------|---------|
| CDK2 (Wild-Type) | 50 |
| CDK2 (C118L) | 18.6 |
| CDK2 (A144C) | 15.4 |
| CDK2 (C118L/A144C) | 9.7 |

Data sourced from Selleck Chemicals and Cayman Chemical.[\[2\]](#)[\[3\]](#)

Signaling Pathway

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the inhibitory effect of **AUZ 454**.





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